A Comprehensive Technical Guide to the Physical Properties of 4-Chloro-4'-fluoro-3-nitrobenzophenone
A Comprehensive Technical Guide to the Physical Properties of 4-Chloro-4'-fluoro-3-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-4'-fluoro-3-nitrobenzophenone is a substituted benzophenone derivative of significant interest in synthetic organic chemistry and drug discovery. Its trifunctionalized core, featuring chloro, fluoro, and nitro groups, makes it a versatile intermediate for the synthesis of more complex molecular architectures, including heterocyclic compounds and potential pharmaceutical agents. A thorough understanding of its physical properties is paramount for its effective use in laboratory and industrial settings, ensuring reproducibility in experimental protocols, informing purification strategies, and guiding formulation development.
This technical guide provides a detailed examination of the key physical and chemical properties of 4-Chloro-4'-fluoro-3-nitrobenzophenone. It is designed to be a practical resource for scientists, offering not only established data but also the underlying methodologies for property determination.
Chemical Identity and Molecular Structure
The structural integrity of a compound is the foundation of its chemical behavior. 4-Chloro-4'-fluoro-3-nitrobenzophenone is characterized by two phenyl rings linked by a ketone functional group. One ring is substituted with a chlorine atom and a nitro group, while the other bears a fluorine atom.
The IUPAC name for this compound is (4-chloro-3-nitrophenyl)(4-fluorophenyl)methanone.[1][2] Its molecular structure dictates its reactivity, polarity, and intermolecular interactions, which in turn govern its physical properties.
Caption: 2D structure of 4-Chloro-4'-fluoro-3-nitrobenzophenone.
Physicochemical Properties
The physical properties of a compound are critical for its handling, purification, and application. The table below summarizes the key physicochemical data for 4-Chloro-4'-fluoro-3-nitrobenzophenone.
| Property | Value | Source(s) |
| CAS Number | 31431-16-0 | [2][3] |
| Molecular Formula | C₁₃H₇ClFNO₃ | [2][3][4] |
| Molecular Weight | 279.65 g/mol | [2][3][4] |
| Appearance | Yellow solid | [3] |
| Melting Point | 77-80 °C | [5] |
| Boiling Point | 419.2 °C at 760 mmHg | [1] |
| Density | 1.43 - 1.54 g/cm³ | [1][5] |
| Solubility | Good solubility in organic solvents (e.g., ethanol, DMSO) | [5] |
| Flash Point | 207.3 °C | [1] |
| Purity | ≥97% (commercially available) | [3] |
| InChI Key | ZUMMQWOIAMKUOT-UHFFFAOYSA-N | [1][4] |
Spectroscopic Profile
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex aromatic signals. The protons on the fluorinated ring will exhibit splitting due to the fluorine atom, in addition to proton-proton coupling. The protons on the chloro-nitro-substituted ring will be influenced by the electron-withdrawing effects of the nitro and chloro groups, shifting their signals downfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display 13 distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon will appear significantly downfield (typically >180 ppm). Carbons attached to the electronegative atoms (F, Cl, N) will also show characteristic shifts and, in the case of the fluorinated ring, carbon-fluorine coupling.
FT-IR Spectroscopy: The infrared spectrum will be characterized by several key absorption bands:
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C=O Stretch: A strong, sharp peak around 1660-1680 cm⁻¹ for the benzophenone carbonyl group.
-
NO₂ Stretch: Two strong bands, one symmetric and one asymmetric, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.
-
C-F Stretch: A strong band in the 1000-1300 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: Signals in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.
Mass Spectrometry: Using a hard ionization technique like Electron Ionization (EI), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 279. The isotopic pattern of this peak would reveal the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the M⁺ peak). Common fragmentation patterns would involve the cleavage of the bonds adjacent to the carbonyl group, leading to characteristic fragment ions.
Methodologies for Physical Property Determination
To ensure the accuracy and reproducibility of the physical data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key physical properties of solid organic compounds like 4-Chloro-4'-fluoro-3-nitrobenzophenone.
Melting Point Determination
The melting point is a crucial indicator of purity. The capillary method is a standard and reliable technique.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder the dry sample of 4-Chloro-4'-fluoro-3-nitrobenzophenone.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the sample into the sealed end, aiming for a packed column height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Heating (Optional): For an unknown compound, perform a rapid heating run (5-10 °C/min) to get an approximate melting range.
-
Accurate Determination: For a precise measurement, start with the apparatus about 15-20 °C below the expected melting point. Heat at a controlled rate of 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. For a pure compound, this range should be narrow (0.5-2 °C).
Caption: Workflow for FT-IR KBr Pellet Preparation.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 4-Chloro-4'-fluoro-3-nitrobenzophenone.
-
Hazard Classification: The compound is classified as an irritant. [1]* Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide has detailed the essential physical properties of 4-Chloro-4'-fluoro-3-nitrobenzophenone, providing a solid foundation for its application in research and development. The data presented, from its molecular weight and melting point to its spectroscopic profile, offers a comprehensive physicochemical snapshot. By including standardized methodologies, this document also serves as a practical guide for the validation and determination of these properties in a laboratory setting. A thorough understanding of these fundamental characteristics is indispensable for the successful and safe utilization of this versatile chemical intermediate.
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